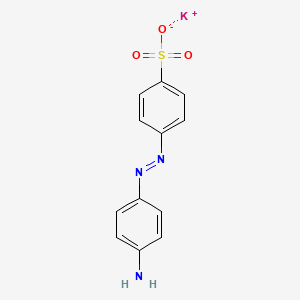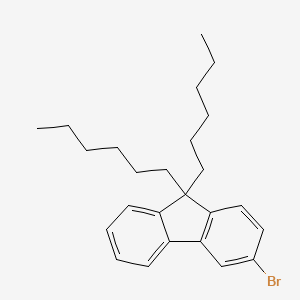![molecular formula C34H76N3O6P B13128765 Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is a complex organic compound with a unique structure that includes a long hydrocarbon chain, a hydroxyl group, and a phosphonooxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt typically involves multiple steps. The process begins with the preparation of the hydrocarbon chain, followed by the introduction of the hydroxyl group and the phosphonooxy group. The final step involves the formation of the ammonium salt.
Hydrocarbon Chain Preparation: The hydrocarbon chain can be synthesized through various methods, including the reduction of fatty acids or the polymerization of smaller hydrocarbon units.
Introduction of Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide.
Phosphonooxy Group Addition: The phosphonooxy group is added through a phosphorylation reaction, typically using reagents like phosphorus oxychloride or phosphoric acid.
Formation of Ammonium Salt: The final step involves the reaction of the intermediate compound with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to produce alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or phosphonooxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug delivery systems and as a bioactive compound with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects.
Pathways Involved: It may influence signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway, affecting cellular processes like proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt can be compared with other similar compounds to highlight its uniqueness:
N-Palmitoyl-Phytosphingosine: Similar structure but lacks the phosphonooxy group, leading to different biological activities.
Hexadecanamide, N-[(1S,2R)-1-[(α-D-galactopyranosyloxy)methyl]-2-hydroxyheptadecyl]-: Contains a galactopyranosyloxy group instead of the phosphonooxy group, resulting in distinct chemical properties and applications.
Hexadecanamide, N-[(1R)-2-hydroxy-1-methylethyl]-: Different substitution pattern on the hydrocarbon chain, affecting its reactivity and use in research.
Propiedades
Fórmula molecular |
C34H76N3O6P |
|---|---|
Peso molecular |
654.0 g/mol |
Nombre IUPAC |
diazanium;[(2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadecyl] phosphate |
InChI |
InChI=1S/C34H70NO6P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(36)32(31-41-42(38,39)40)35-34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h32-33,36H,3-31H2,1-2H3,(H,35,37)(H2,38,39,40);2*1H3/t32-,33+;;/m0../s1 |
Clave InChI |
NSDBVKCXYFTORB-HCPPBGRPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])[O-])NC(=O)CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])[O-])NC(=O)CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




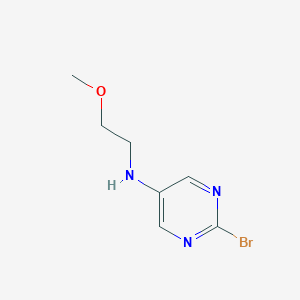

![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)

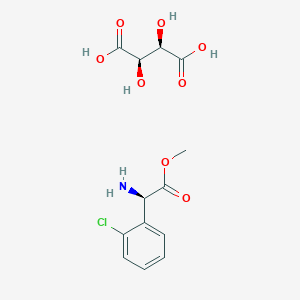
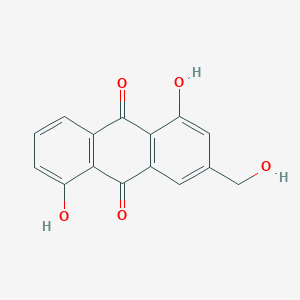
![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
